molecular formula C13H17BrClN B7935152 [(2-Bromo-4-chlorophenyl)methyl](cyclopentylmethyl)amine

[(2-Bromo-4-chlorophenyl)methyl](cyclopentylmethyl)amine

Cat. No.: B7935152
M. Wt: 302.64 g/mol
InChI Key: APHSNBCXQDUZFY-UHFFFAOYSA-N
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Description

(2-Bromo-4-chlorophenyl)methylamine is an organic compound that features a bromine and chlorine substituted phenyl ring attached to a cyclopentylmethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-4-chlorophenyl)methylamine typically involves the reaction of 2-bromo-4-chlorobenzyl chloride with cyclopentylmethylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-4-chlorophenyl)methylamine can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine or chlorine atoms can be substituted by other nucleophiles.

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to remove halogen atoms or to modify the amine group.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Nucleophilic substitution: Substituted derivatives with different functional groups replacing the halogens.

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Dehalogenated amine derivatives.

Scientific Research Applications

(2-Bromo-4-chlorophenyl)methylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Bromo-4-chlorophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2-Bromo-4-chlorophenyl)methylmethanol
  • (2-Bromo-4-chlorophenyl)methanamine hydrochloride

Uniqueness

(2-Bromo-4-chlorophenyl)methylamine is unique due to its specific substitution pattern and the presence of the cyclopentylmethylamine group. This structural uniqueness can lead to distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

N-[(2-bromo-4-chlorophenyl)methyl]-1-cyclopentylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrClN/c14-13-7-12(15)6-5-11(13)9-16-8-10-3-1-2-4-10/h5-7,10,16H,1-4,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APHSNBCXQDUZFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CNCC2=C(C=C(C=C2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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